4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of catalysts, solvents, and specific temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylacetic acid: A monocarboxylic acid with a similar methoxyphenyl group.
2-(4-Methoxyphenyl)ethyl hexacosanoate: Contains a methoxyphenyl group and is used in different applications.
Uniqueness
4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C26H30N2O6 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H30N2O6/c1-3-34-21-10-6-19(7-11-21)24(29)22-23(18-4-8-20(32-2)9-5-18)28(26(31)25(22)30)13-12-27-14-16-33-17-15-27/h4-11,23,29H,3,12-17H2,1-2H3/b24-22+ |
InChI Key |
YDXRVVBKFMTIGV-ZNTNEXAZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OC)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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